molecular formula C11H10F3NO B1295250 3'-Trifluoromethylmethacrylanilide CAS No. 783-05-1

3'-Trifluoromethylmethacrylanilide

Cat. No. B1295250
CAS RN: 783-05-1
M. Wt: 229.2 g/mol
InChI Key: OETLZVCBEFCBAO-UHFFFAOYSA-N
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Description

3'-Trifluoromethylmethacrylanilide is a compound that is not directly mentioned in the provided papers. However, the papers discuss related compounds and their properties, which can provide insights into the characteristics and behavior of 3'-Trifluoromethylmethacrylanilide. For instance, perfluoroalkyl methacrylates have been studied for their anionic polymerization properties and the ability to form well-defined block copolymers with various segments that exhibit hydrophilic, hydrophobic, and perfluoroalkyl groups . This suggests that 3'-Trifluoromethylmethacrylanilide may also be amenable to polymerization and could be used to create materials with specific surface properties.

Synthesis Analysis

The synthesis of related trifluoromethyl compounds involves various strategies, including anionic polymerization and oxidative trifluoromethylation. Anionic polymerizations of perfluoroalkyl methacrylates have been successfully carried out in tetrahydrofuran (THF) at low temperatures using a specific initiator and lithium chloride, leading to polymers with narrow molecular weight distributions . Oxidative trifluoromethylation reactions have been developed to construct carbon-CF3 bonds in various substrates, including terminal alkynes, tertiary amines, and aryl boronic acids . These methods could potentially be adapted for the synthesis of 3'-Trifluoromethylmethacrylanilide.

Molecular Structure Analysis

The molecular structure of trifluoromethyl-containing compounds is characterized by the presence of the trifluoromethyl group, which is known to enhance chemical and metabolic stability, improve lipophilicity and bioavailability, and increase protein binding affinity . The presence of this group in 3'-Trifluoromethylmethacrylanilide would likely confer similar properties.

Chemical Reactions Analysis

Trifluoromethyl groups are involved in various chemical reactions, including nucleophilic and electrophilic trifluoromethylation. The oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source have been shown to tolerate a wide range of functional groups, providing a diverse array of CF3-containing compounds . These reactions could be relevant to the chemical behavior of 3'-Trifluoromethylmethacrylanilide in different environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethyl-containing compounds are influenced by the trifluoromethyl group. For example, the anionic polymerization of perfluoroalkyl methacrylates results in polymers with specific surface properties, such as contact angle and surface rearrangement in response to environmental conditions . The metabolic fate of trifluoromethyl compounds, such as 3-methyl-4-trifluoromethylaniline, involves various metabolic pathways, including N-acetylation and C-oxidation, which could also be relevant for the metabolism of 3'-Trifluoromethylmethacrylanilide .

Scientific Research Applications

Biomedical Surface Modification

These applications are speculative and based on the general properties of compounds with similar structures. For detailed and specific information, including experimental procedures and results, consulting scientific literature or conducting laboratory research would be necessary .

Proteomics

These applications are hypothetical and would require experimental validation. For precise and current information, including experimental procedures and results, accessing recent scientific publications or databases would be essential .

Safety And Hazards

According to the available safety data sheet, in case of exposure, one should move the victim into fresh air and avoid dust formation. If inhaled or ingested, medical attention is required immediately . It’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

2-methyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO/c1-7(2)10(16)15-9-5-3-4-8(6-9)11(12,13)14/h3-6H,1H2,2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OETLZVCBEFCBAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NC1=CC=CC(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00228964
Record name 3'-Trifluoromethylmethacrylanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00228964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Trifluoromethylmethacrylanilide

CAS RN

783-05-1
Record name 3'-Trifluoromethylmethacrylanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000783051
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3'-Trifluoromethylmethacrylanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00228964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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